N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide
Description
This compound features a bicyclic 4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl core substituted with 5,5-dimethyl and 7-oxo groups. The carboxamide linker connects this core to a 2,5-dimethylfuran-3-yl moiety. The dimethyl substituents on the furan ring enhance steric bulk and may influence lipophilicity, while the benzo[d]thiazole scaffold is structurally analogous to bioactive heterocycles seen in antimicrobial or kinase-targeting agents .
Properties
IUPAC Name |
N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-2,5-dimethylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-8-5-10(9(2)21-8)14(20)18-15-17-11-6-16(3,4)7-12(19)13(11)22-15/h5H,6-7H2,1-4H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQLKMOEYBPLSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=NC3=C(S2)C(=O)CC(C3)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[d]thiazole core, which is then functionalized to introduce the furan carboxamide group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups, enhancing the compound’s properties for specific applications.
Scientific Research Applications
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, altering the activity of these targets and modulating biological pathways. This can lead to various effects, depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiophene-2-carboxamide Analogue (N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiophene-2-carboxamide)
Structural Differences :
- Heterocyclic substituent : Thiophene-2-carboxamide vs. 2,5-dimethylfuran-3-carboxamide.
- Substituent position : Thiophene at position 2 vs. dimethylfuran at position 3.
Physicochemical Implications :
Table 1: Key Properties Comparison
| Property | Target Compound (2,5-Dimethylfuran-3-carboxamide) | Thiophene-2-carboxamide Analogue |
|---|---|---|
| Molecular Weight (g/mol) | ~361.4 (calculated) | ~347.4 (calculated) |
| logP (Predicted) | ~2.8 | ~3.2 |
| H-Bond Acceptors | 5 | 4 |
| H-Bond Donors | 1 | 1 |
Furan-2-carboxamide Analogue (N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)furan-2-carboxamide)
Structural Differences :
- Carboxamide position : Furan-3-carboxamide (target) vs. furan-2-carboxamide (analogue).
- Substituents : 2,5-Dimethyl groups on furan (target) vs. unsubstituted furan (analogue).
Functional Implications :
- Dimethyl groups on the furan ring increase hydrophobicity, which could improve metabolic stability but reduce solubility compared to the unsubstituted analogue .
Pyrrolidinyl-Benzamide Derivatives (e.g., N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide)
Structural Differences :
- Linker group : Benzamide with a pyrrolidinyl substituent vs. furancarboxamide.
Thiazolylmethylcarbamate Analogs
Structural Differences :
- Core scaffold : Carbamate-linked thiazole vs. carboxamide-linked benzo[d]thiazole.
- Functional groups : Hydroperoxypropan-2-yl and ureido groups (analogues) vs. dimethylfuran (target).
Therapeutic Context :
Research Findings and Hypothetical Activity Trends
While explicit pharmacological data for the target compound is unavailable in the provided evidence, structural comparisons suggest:
- Enhanced lipophilicity from dimethylfuran may improve blood-brain barrier penetration relative to the thiophene and unsubstituted furan analogues.
- Steric effects from dimethyl groups could reduce off-target interactions but limit binding to shallow active sites.
- The benzo[d]thiazole core’s rigidity may favor interactions with ATP-binding pockets or allosteric enzyme sites, akin to kinase inhibitors .
Q & A
Basic: What are the standard synthetic routes for this compound, and what reaction conditions are critical for yield optimization?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with condensation of tetrahydrobenzothiazole precursors with activated furan-3-carboxylic acid derivatives. Key steps include:
- Amide coupling : Use of coupling agents like EDCI/HOBt or thionyl chloride to activate the carboxylic acid group for nucleophilic attack by the tetrahydrobenzothiazol-2-amine .
- Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) are preferred for their ability to dissolve polar intermediates and stabilize reactive species .
- Base optimization : Triethylamine (TEA) is commonly used to neutralize HCl generated during acid chloride formation, improving reaction efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
